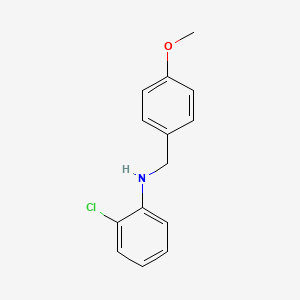

2-Chloro-N-(4-methoxybenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAAXJJMIANGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for the Chemical Compound

Established Synthetic Routes and Precursor Utilization

Traditional methods for synthesizing 2-Chloro-N-(4-methoxybenzyl)aniline rely on foundational reactions in organic chemistry, primarily N-alkylation and strategies for functionalizing the aniline (B41778) core. These routes are valued for their reliability and use of readily available starting materials.

N-Alkylation and Arylation Approaches

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 2-chloroaniline (B154045). This reaction typically involves the treatment of 2-chloroaniline with 4-methoxybenzyl chloride in the presence of a base. tminehan.com The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The reaction is often conducted in an organic solvent like dichloromethane (B109758) or toluene (B28343) under reflux conditions. This process is a classic example of a nucleophilic substitution reaction, specifically an SN2 type reaction. byjus.comyoutube.com

Another established N-alkylation strategy is reductive amination . nih.govyoutube.com This two-step, one-pot process involves the initial reaction of 2-chloroaniline with 4-methoxybenzaldehyde (B44291) to form an intermediate imine. youtube.com This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org This method avoids the use of alkyl halides and is often preferred for its high chemoselectivity. organic-chemistry.org

| Method | Precursors | Key Reagents | General Conditions |

|---|---|---|---|

| Direct N-Alkylation (SN2) | 2-Chloroaniline, 4-Methoxybenzyl chloride | Base (e.g., K2CO3, NaOH) | Organic solvent (e.g., Dichloromethane, Toluene), Reflux |

| Reductive Amination | 2-Chloroaniline, 4-Methoxybenzaldehyde | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Acid catalyst (optional), Methanol (B129727) or other suitable solvent, Room temperature |

Development of Novel Synthetic Approaches

To improve efficiency, yield, and sustainability, modern synthetic chemistry has explored new methodologies for the synthesis of compounds like this compound. These include advanced catalytic systems and the application of enabling technologies.

Exploration of Catalytic Systems (e.g., Palladium-mediated Couplings)

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. catalysis.blogyoutube.comwikipedia.org This reaction could be theoretically applied to the synthesis of this compound by coupling an aryl halide with an amine. For instance, the reaction could involve coupling 2-chlorobromobenzene with 4-methoxybenzylamine (B45378) or 2-chloroaniline with 4-methoxybenzyl bromide, although the former is more typical for this reaction type.

The key components of the Buchwald-Hartwig amination are a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃). catalysis.blogwikipedia.org The ligand plays a crucial role in the catalyst's activity and selectivity, enabling the coupling of even less reactive aryl chlorides. wiley.com While traditionally requiring elevated temperatures, newer generations of catalysts and ligands have enabled these couplings to occur under milder conditions. wiley.com This method offers broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis. wikipedia.orgacs.org Nickel-based catalysts are also gaining attention as a more cost-effective alternative to palladium for C-N coupling reactions. nih.gov

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. catalysis.blog |

| Phosphine Ligand | XPhos, SPhos, P(t-Bu)3, BINAP, DPPF | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. youtube.comwikipedia.orgnumberanalytics.com |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine to form the active nucleophile. catalysis.blog |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of substituted anilines. mdpi.comrsc.org The N-alkylation of 2-chloroaniline with 4-methoxybenzyl chloride could potentially be expedited using microwave irradiation, leading to shorter reaction times, often with improved yields and cleaner product formation compared to conventional heating methods. mdpi.comnih.gov For instance, microwave heating has been successfully applied to the synthesis of anilines from aryl halides in aqueous ammonia, eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.com

Flow chemistry offers another modern approach to synthesis, providing advantages in terms of safety, scalability, and process control. The synthesis of N-alkylated anilines has been successfully demonstrated in flow reactors. rsc.org A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor containing a packed bed of a solid-supported catalyst or reagent. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. Furthermore, flow chemistry can facilitate safer handling of hazardous reagents and intermediates. The use of immobilized enzymes in flow reactors is also a growing area, offering a sustainable approach to reactions like nitro reduction for aniline synthesis. nih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The primary established route, N-alkylation via SN2 , proceeds through a single, concerted step. libretexts.org The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond in 4-methoxybenzyl chloride from the backside, leading to the displacement of the chloride leaving group. byjus.commasterorganicchemistry.com

The mechanism of reductive amination involves two main stages. First is the acid-catalyzed formation of an imine or iminium ion from the condensation of 2-chloroaniline and 4-methoxybenzaldehyde. youtube.com In the second stage, a hydride-based reducing agent, such as NaBH(OAc)₃, delivers a hydride to the electrophilic imine carbon, resulting in the final secondary amine product.

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. catalysis.blog The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. youtube.comnumberanalytics.com This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming a palladium-amido complex. youtube.com

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comcatalysis.blog

Detailed Reaction Mechanism Elucidation

Two primary synthetic strategies are commonly employed for the synthesis of this compound: nucleophilic substitution and reductive amination.

Nucleophilic Substitution:

A prevalent method for synthesizing this compound involves the reaction of 2-chloroaniline with 4-methoxybenzyl chloride. This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, and in an organic solvent like dichloromethane or toluene under reflux conditions.

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the 2-chloroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The presence of a base is crucial to deprotonate the aniline's amino group, thereby increasing its nucleophilicity and facilitating the displacement of the chloride leaving group. The general mechanism can be described as follows:

Deprotonation of Aniline: The base removes a proton from the amino group of 2-chloroaniline, forming a more potent nucleophilic anilide anion.

Nucleophilic Attack: The anilide anion attacks the benzylic carbon of 4-methoxybenzyl chloride, leading to the formation of a transition state.

Displacement of Leaving Group: The chloride ion is expelled as the leaving group, resulting in the formation of the desired product, this compound.

Reductive Amination:

An alternative and widely used approach is the reductive amination of 2-chloroaniline with 4-methoxybenzaldehyde. This two-step process first involves the formation of a Schiff base (imine) through the condensation of the aniline and the aldehyde. This is followed by the reduction of the imine to the corresponding secondary amine.

The mechanism for this process is as follows:

Imine Formation: The nitrogen atom of 2-chloroaniline attacks the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the N-(4-methoxybenzylidene)-2-chloroaniline imine intermediate.

Reduction of the Imine: The formed imine is then reduced to the final product. A common reducing agent for this step is sodium cyanoborohydride in a mixture of glacial acetic acid and acetonitrile (B52724). Other reducing agents can also be employed.

Stereochemical Considerations in Synthesis

For the specific synthesis of this compound, stereochemical considerations are generally not a primary concern as the final molecule is achiral. The starting materials, 2-chloroaniline and 4-methoxybenzyl chloride or 4-methoxybenzaldehyde, are also achiral. Therefore, the synthesis does not create any new stereocenters.

However, in the broader context of N-substituted aniline synthesis, stereochemistry can be a critical factor, particularly when chiral starting materials are used or when the synthetic route introduces chirality. For instance, the synthesis of chiral polyanilines has been a subject of research, where the stereochemical properties are extensively studied. uow.edu.au Asymmetric synthesis methods for N-substituted allylic amines have also been developed using chiral catalysts to control the stereochemical outcome. louisiana.edu These examples highlight the importance of stereocontrol in the synthesis of other, more complex aniline derivatives, though it is not directly applicable to the achiral target compound of this article.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of anilines and their derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes.

Solvent-Free and Aqueous Medium Reactions

Traditional syntheses of N-substituted anilines often utilize organic solvents, which can be hazardous and contribute to environmental pollution. Consequently, there is a significant research effort to develop solvent-free or aqueous-based synthetic methods.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation, offer several advantages, including shorter reaction times, cleaner reactions, and easier work-up procedures. nih.govnih.gov For instance, a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines has been reported, demonstrating the feasibility of conducting complex reactions without a solvent. nih.gov While a specific solvent-free synthesis for this compound is not detailed in the provided search results, the general principles from similar reactions, such as the synthesis of quinolines from N-benzylanilines, suggest that a solvent-free approach using thermal or microwave conditions could be a viable green alternative. nih.gov

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the synthesis of N-substituted anilines in water can be challenging due to the low solubility of the reactants, certain catalytic systems can facilitate these reactions. The development of water-soluble catalysts and reaction conditions is an active area of research to promote green aniline synthesis.

Catalyst Reuse and Sustainability Aspects

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green and sustainable chemistry. In the context of N-alkylation of anilines, several studies have focused on developing reusable catalytic systems.

For example, gold nanoparticles supported on iron(III) oxide (Au/Fe2O3) have been used as a catalyst for the synthesis of aniline and benzaldehyde (B42025) derivatives from nitroarenes and alcohols. rsc.org This catalyst can be recovered and potentially reused. Similarly, an efficient green synthesis of 2-arylbenzothiazole analogues has been demonstrated using a reusable Amberlite IR-120 resin under microwave irradiation. nih.gov

Chemical Reactivity and Advanced Transformations of the Chemical Compound

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The reactivity of the two aromatic rings within the molecule is significantly influenced by the substituents they carry: the amino nitrogen and a chlorine atom on one ring, and a methoxy (B1213986) group on the other.

The aniline (B41778) nitrogen atom possesses a lone pair of electrons which can be donated into the adjacent phenyl ring through resonance. This delocalization increases the electron density of the ring, particularly at the ortho and para positions relative to the nitrogen. chemistrysteps.combyjus.com Consequently, the chloro-substituted aniline ring is activated towards electrophilic aromatic substitution. byjus.com However, the nitrogen lone pair's involvement in resonance also decreases its availability, making the aniline nitrogen less basic and a poorer nucleophile compared to alkylamines. chemistrysteps.com

The two aromatic rings exhibit different susceptibilities to electrophilic attack. The aniline ring is strongly activated by the amino group, while the benzyl (B1604629) ring is activated by the para-methoxy group. Both the amino and methoxy groups are ortho, para-directing, meaning they guide incoming electrophiles to the positions adjacent and opposite to them on the ring. byjus.com

Chloro Substituent: The chlorine atom on the aniline ring is an electron-withdrawing group due to its electronegativity, which deactivates the ring towards electrophilic substitution compared to unsubstituted aniline. However, through resonance, it donates lone pairs and acts as an ortho, para-director. byjus.com Therefore, electrophilic attack on this ring will be directed to the positions ortho and para to the strongly activating amino group, with the chloro group providing a deactivating effect. The chlorine atom itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by other electron-withdrawing groups or under specific reaction conditions like transition metal-catalyzed coupling. researchgate.net

Methoxy Substituent: The methoxy group on the benzyl ring is a strong electron-donating group. It powerfully activates this ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to itself (the para position is occupied by the benzyl-nitrogen bond). The methoxy group can also be a site for oxidation, potentially forming aldehydes or carboxylic acids under strong oxidizing conditions.

The combined electronic effects of these substituents are summarized in the table below.

| Substituent | Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH-R (Amino) | Aniline Ring | Electron Donating (Resonance) | Activating | Ortho, Para |

| -Cl (Chloro) | Aniline Ring | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | Ortho, Para |

| -OCH₃ (Methoxy) | Benzyl Ring | Electron Donating (Resonance) | Activating | Ortho, Para |

Derivatization Strategies and Analogue Synthesis

The distinct reactive sites on 2-Chloro-N-(4-methoxybenzyl)aniline allow for a wide range of derivatization strategies to synthesize analogues with modified properties.

The methoxy-activated benzyl ring is a prime target for electrophilic substitution reactions. For instance, nitration or halogenation would likely occur at the positions ortho to the activating methoxy group. Synthesis of analogues can also be achieved by altering the benzyl moiety entirely. For example, reductive amination of 2-chloroaniline (B154045) with different substituted benzaldehydes can produce a variety of analogues. A study on the synthesis of 2-benzyl N-substituted anilines demonstrated the feasibility of creating diverse structures by reacting primary amines with (E)-2-arylidene-3-cyclohexenones. beilstein-journals.org

The chloro-substituted phenyl ring offers two main avenues for functionalization:

Electrophilic Aromatic Substitution: The powerful ortho, para-directing effect of the amine group dominates. byjus.com Reactions like halogenation or nitration would be directed to the available ortho and para positions (C4 and C6). For example, direct bromination of aniline typically results in poly-substitution due to the high activation from the amino group, a phenomenon that might be controlled in this substituted aniline. youtube.com

Nucleophilic Substitution and Cross-Coupling: The chlorine atom can be displaced by various nucleophiles such as amines, thiols, or alkoxides. Furthermore, the chloro-aniline moiety is a suitable substrate for transition metal-catalyzed cross-coupling reactions. These methods are essential for forming carbon-carbon or carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a different amino group.

The table below outlines some potential derivatization reactions.

| Reaction Type | Target Site | Reagents/Conditions | Potential Product | Reference Analogy |

| Reductive Amination | N-Benzyl Moiety | Substituted benzaldehydes, reducing agent (e.g., NaBH₃CN) | Analogues with varied benzyl groups | |

| Nitration | N-Benzyl Moiety | HNO₃/H₂SO₄ | 2-Chloro-N-(3-nitro-4-methoxybenzyl)aniline | google.com |

| Nucleophilic Substitution | Chloro-Substituted Ring | Nucleophiles (e.g., R-NH₂, R-SH) | N¹,N²-disubstituted-phenylene-1,2-diamines | researchgate.net |

| Suzuki Coupling | Chloro-Substituted Ring | Arylboronic acid, Pd catalyst, base | 2-(Aryl)-N-(4-methoxybenzyl)aniline |

The structure of this compound is conducive to intramolecular cyclization reactions, providing pathways to various nitrogen-containing heterocyclic systems. For example, base-assisted intramolecular nucleophilic cyclization, followed by oxidation, is a known method for converting substituted 2-aminophenyl derivatives into indolinones. nih.gov In a similar fashion, subjecting this compound to appropriate conditions could potentially lead to cyclization. Another possibility includes reactions that proceed via the formation of an iminium intermediate, which can then undergo intramolecular electrophilic attack on one of the aromatic rings to form fused heterocyclic systems. Such transformations are valuable in the synthesis of pharmacologically relevant scaffolds.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and optimizing reaction conditions. While specific studies on this exact molecule are limited, data from closely related compounds provide significant insights.

Reaction Kinetics: The kinetics of processes like photocatalytic degradation and oxidation have been studied for chloroanilines and N-benzylanilines. The photocatalytic degradation of chloroanilines in the presence of TiO₂-based nanocomposites has been shown to follow pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. mdpi.comsciprofiles.comscilit.com This model considers the adsorption of the reactant onto the catalyst surface as a key step. Kinetic studies on 2-chloroaniline degradation have determined rate constants and activation energies, which are influenced by the catalyst used. mdpi.comresearchgate.net

Table 1: Kinetic Parameters for the Photocatalytic Degradation of 2-Chloroaniline

Data presented below is for the analogous compound 2-chloroaniline and illustrates typical kinetic values for such reactions. mdpi.comresearchgate.net

| Photocatalyst | Rate Constant, k (min⁻¹) | Activation Energy, Ea (kJ/mol) |

|---|---|---|

| Hal-TiO₂ | 0.0123 | 15.4 |

| Hal-Fe₂O₃ | 0.0098 | 18.2 |

| Commercial TiO₂ (P25) | 0.0075 | 21.7 |

In the oxidation of N-benzylanilines by iodine, the reaction rate is dependent on the concentrations of the amine and the active oxidant species (MeOI). rsc.org The effect of substituents on the reaction rate has been quantified using the Hammett equation. For substituents on the aniline ring, a negative ρ value of –1.15 was obtained, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops on the nitrogen atom in the transition state. Conversely, a positive ρ value of +0.38 for substituents on the benzyl ring suggests that electron-withdrawing groups slightly accelerate the reaction. rsc.org

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation provide information about the energy profile of a reaction. For the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate, negative entropy of activation values were observed, supporting the formation of a structured activated complex in the rate-determining step. orientjchem.org

Table 2: Thermodynamic Activation Parameters for the Oxidation of m-Chloroaniline

The following data for the analogous compound m-chloroaniline provides insight into the thermodynamics of oxidation reactions of chloro-substituted anilines. orientjchem.org

| Parameter | Value |

|---|---|

| ΔH* (kJ/mol) | 55.2 |

| ΔS* (J/mol·K) | -118 |

| ΔG* (kJ/mol) at 303 K | 91.0 |

Studies on other aniline oxidative coupling reactions have shown positive values for both ΔH* and ΔG*, indicating that these processes are endothermic and non-spontaneous under the studied conditions. researchgate.net The stability of reaction intermediates and products is a key thermodynamic consideration that influences reaction pathways.

Chemo- and Regioselectivity Studies

Chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs) are defining features of the reactivity of this compound.

Chemoselectivity: The presence of multiple reactive sites allows for selective transformations under controlled conditions. For example, in N-alkylation reactions with alcohols, catalysts based on iridium or ruthenium can selectively target the amine nitrogen without affecting the chloro or methoxy groups. acs.orgnih.gov The choice of base can also control chemoselectivity; studies on vinylanilines have shown that different bases can direct the reaction with isothiocyanates to produce either quinolino-2-thiones or 2-aminoquinolines. rsc.org

Another example of chemoselectivity is the competition between N-alkylation and C-alkylation. The use of specific zeolite catalysts and control of reaction temperature can favor N-alkylation over C-alkylation of the aniline ring. google.com Lower temperatures (250-350 °C) with zeolites having pore sizes of 6-8 angstroms are highly selective for N-alkylation. google.com

Oxidative C-N bond cleavage is a chemoselective process that can be favored over aromatic ring oxidation under specific electrochemical conditions. mdpi.com

Regioselectivity: The substitution pattern on the aniline ring of this compound strongly influences the regioselectivity of electrophilic aromatic substitution. The amino group (-NHR) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The chloro group is a deactivating, yet ortho-, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation.

In electrophilic substitution reactions, the incoming electrophile will be directed to the positions activated by the -NHR group and to a lesser extent, the chloro group. Given that the chlorine occupies the 2-position, the primary sites for electrophilic attack on the aniline ring are the 4- and 6-positions (para and ortho to the amino group, respectively). However, the 4-position is already substituted with the methoxybenzylamine moiety in the parent structure's precursor, and the 2-position is blocked by chlorine. Therefore, further substitution would likely occur at the 6-position (ortho to the amine and meta to the chlorine) and the 4-position (para to the amine and meta to the chlorine). The strong activating effect of the amino group typically dominates, making the positions ortho and para to it the most reactive.

Studies on the halogenation of N-benzylaniline in the absence of a base show that substitution occurs selectively at the ortho- and para-positions of the aniline ring, demonstrating this directing effect. rsc.org The bulky 4-methoxybenzyl group may provide some steric hindrance, potentially favoring substitution at the less hindered 6-position.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial relationships of the atoms in 2-Chloro-N-(4-methoxybenzyl)aniline can be thoroughly established.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity Analysis

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) bridge, the methoxy (B1213986) (-OCH₃) group, and the amine (-NH) proton are observed. The aromatic region typically displays complex multiplets due to the coupling between adjacent protons on the two benzene (B151609) rings. The chemical shift of the methoxy group protons is characteristically found at approximately 3.8 ppm. The methylene protons appear as a doublet due to coupling with the adjacent NH proton, and the NH proton itself often presents as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, this includes the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen will appear at different chemical shifts compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (Chloroaniline ring) | 6.5 - 7.3 | 111 - 144 |

| Aromatic CH (Methoxybenzyl ring) | 6.8 - 7.3 | 114 - 131 |

| Methylene (-CH₂-) | ~4.3 | ~48 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Amine (-NH) | Variable | - |

| Quaternary Aromatic C | - | 119 - 159 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar structures. rsc.orgrsc.org

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would show correlations between the neighboring aromatic protons on both rings and between the NH proton and the methylene protons. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For every CH, CH₂, and CH₃ group, a cross-peak is observed in the HSQC spectrum, linking the proton and carbon chemical shifts. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is crucial for connecting different fragments of the molecule. For example, HMBC can show correlations from the methylene protons to the quaternary carbons of both the chloroaniline and methoxybenzyl rings, confirming the connectivity across the nitrogen atom. youtube.comyoutube.com

Vibrational Spectroscopy for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of specific bonds.

Key FTIR Absorption Bands:

N-H Stretch: A characteristic band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Multiple sharp bands are typically observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands corresponding to the methylene and methoxy groups appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-N Stretch: This vibration usually appears in the 1250-1350 cm⁻¹ range.

C-O Stretch (Aryl Ether): A strong, characteristic band for the methoxy group is expected around 1250 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is typically found in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| Aryl C-O | Stretching | 1200 - 1275 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations and the C-Cl stretch, which can aid in a more complete vibrational analysis. researchgate.netresearchgate.net For instance, the symmetric stretching of the aromatic rings often gives a strong signal in the Raman spectrum.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Upon ionization, this compound will form a molecular ion ([M]⁺), and its mass-to-charge ratio (m/z) will confirm the molecular weight of the compound (247.72 g/mol ). chemscene.com

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve:

Cleavage of the benzyl-nitrogen bond: This would result in the formation of a 4-methoxybenzyl cation (m/z 121) and a 2-chloroanilino radical, or a 2-chloroaniline (B154045) cation (m/z 127) and a 4-methoxybenzyl radical. nih.gov

Loss of the chloro group: Fragmentation could involve the loss of a chlorine atom.

Fragmentation of the aromatic rings: Further fragmentation of the aromatic rings can also occur.

The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its exact mass. For this compound (C₁₄H₁₄ClNO), the theoretical monoisotopic mass can be calculated. However, a review of scientific databases and literature did not yield any published experimental HRMS data to confirm this value empirically.

Fragmentation Pathway Analysis (e.g., GC-MS)

The analysis of fragmentation patterns through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable information about a molecule's structure. When a molecule is ionized in a mass spectrometer, it breaks apart into characteristic fragment ions.

Key expected fragmentation patterns for amines and aromatic chloro compounds include:

Alpha-Cleavage: For amines, cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway. libretexts.org

Tropylium (B1234903) Ion Formation: The benzyl (B1604629) group can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of Chlorine: Cleavage of the carbon-chlorine bond.

Methoxybenzyl Fragment: The 4-methoxybenzyl portion could fragment to produce a characteristic ion at m/z 121.

Despite these general principles, no specific experimental mass spectrum or detailed fragmentation pathway analysis for this compound has been documented in the available literature.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

Single-Crystal X-ray Diffraction for Atomic Coordinates and Bond Geometries

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise atomic coordinates and geometric parameters such as bond lengths and angles. Extensive searches for crystallographic information for this compound in structural databases have yielded no results. Consequently, no experimental data on its atomic coordinates or specific bond geometries are available.

Analysis of Dihedral Angles and Conformational Preferences

The conformation of a molecule, including the spatial arrangement of its constituent parts, is described by dihedral angles. In this compound, key dihedral angles would define the rotational orientation of the 2-chloroaniline and 4-methoxybenzyl rings relative to each other. This information is derived from single-crystal X-ray diffraction data. As no such data has been published, an analysis of the specific dihedral angles and conformational preferences for this compound cannot be performed. For similar, yet distinct, molecules like (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the dihedral angle between the aromatic rings has been reported as 46.01 (6)°. iucr.org However, this value is not directly applicable to the title compound.

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...Cl)

The way molecules are arranged in a crystal lattice is governed by intermolecular forces, including hydrogen bonds. For this compound, potential hydrogen bonds such as those involving the amine proton (N-H), the methoxy oxygen (O), and the chlorine atom (Cl) would be expected to play a significant role in its crystal packing. These could include N-H···O, C-H···O, and C-H···Cl interactions.

The analysis of these networks is entirely dependent on the availability of crystal structure data. Since no crystallographic studies for this compound have been reported, a detailed description of its hydrogen bonding network and crystal packing remains purely hypothetical. Studies on other complex chloro-anilines have noted the presence of weak C-H···Cl hydrogen bonds that link molecules into chains. researchgate.net

π-π Stacking and Van der Waals Interactions

A comprehensive review of scientific literature and crystallographic databases did not yield specific studies detailing the π-π stacking and Van der Waals interactions for the solid-state structure of this compound.

Without experimental data from a crystal structure analysis of this compound, a quantitative description of its π-π stacking and Van der Waals interactions remains speculative.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A search of the current scientific literature reveals no specific studies that have performed a Hirshfeld surface analysis on this compound.

While Hirshfeld surface analyses have been conducted on structurally similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, providing insights into their intermolecular interactions, the same analysis has not been reported for this compound. nih.govresearchgate.netresearchgate.net Therefore, a quantitative breakdown of its intermolecular contacts is not available.

Computational and Theoretical Chemistry Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Vibrational Frequency Calculations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Chloro-N-(4-methoxybenzyl)aniline, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. This optimized geometry represents the most probable conformation of the molecule in the gas phase.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings and the nitrogen atom, with the precise localization influenced by the electron-withdrawing chloro group and the electron-donating methoxybenzyl group. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not documented in the available literature.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property.

Prediction of Spectroscopic Parameters

QSPR models can be developed to predict various spectroscopic parameters. For instance, by correlating calculated molecular descriptors (such as electronic, topological, or geometrical descriptors) with experimentally observed spectroscopic data (like NMR chemical shifts, IR absorption frequencies, or UV-Vis absorption maxima) for a series of related compounds, a predictive model can be constructed. Such a model could then be used to estimate the spectroscopic parameters for this compound. However, the development and application of a specific QSPR model for predicting the spectroscopic parameters of this particular compound have not been reported in the reviewed scientific literature.

Correlation of Structure with Reactivity Profiles

Similarly, QSPR can be employed to correlate molecular structure with chemical reactivity. Descriptors that quantify aspects of a molecule's electronic structure (like HOMO-LUMO energies, partial charges on atoms) and steric properties can be used to predict its reactivity in various chemical reactions. For this compound, QSPR models could potentially predict its susceptibility to nucleophilic or electrophilic attack, its reaction rates in specific transformations, or its potential to act as an inhibitor for a particular enzyme. As with spectroscopic parameters, dedicated QSPR studies to establish a correlation between the structure of this compound and its reactivity profile are not available in the current body of scientific literature.

Potential Energy Surface Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy changes that occur as a molecule undergoes a chemical reaction or conformational change. By systematically changing one or more geometric parameters (like a bond length or a dihedral angle) and calculating the energy at each point, a map of the energy landscape for a particular process can be generated.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, NBO analysis would elucidate the delocalization of electron density between the donor (methoxybenzyl group) and acceptor (chlorinated aniline (B41778) ring) moieties, mediated by the nitrogen atom. This analysis quantifies the stabilization energies associated with these electron transfers, providing a deep understanding of the intramolecular interactions that govern the compound's conformation and reactivity. The hyperconjugation model, investigated through NBO analysis, is crucial for explaining energetic profiles based on both hyperconjugative and Lewis-type contributions.

Non-Linear Optical (NLO) properties refer to the ability of a material to alter the properties of light, which is critical for applications in optoelectronics and photonics. The NLO behavior of a molecule is determined by its hyperpolarizability. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the first-order hyperpolarizability (β) of this compound. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups connected through a π-conjugated system can lead to significant NLO properties. Theoretical calculations would be essential to predict its potential as an NLO material. Studies on similar organic compounds have shown that charge transfer between donor and acceptor groups is key to high hyperpolarizability values.

Table 1: Theoretical NLO Properties of Interest for this compound (Note: The following are parameters that would be determined in a computational study; specific values for this compound are not available in the cited literature.)

| Parameter | Symbol | Significance |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| Dipole Moment | µ | Influences the molecular alignment in an electric field and contributes to the overall NLO response. |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap often correlates with higher polarizability and enhanced NLO activity. |

Charge Distribution and Electrostatic Potential Surface (MEP) Analysis

Charge distribution analysis provides insight into how electrons are distributed across the this compound molecule. This distribution is inherently uneven due to the different electronegativities of the atoms (Cl, O, N, C, H) and the resonance effects within the aromatic rings. Understanding the charge distribution is fundamental to predicting the molecule's dipole moment and how it will interact with other molecules and external electric fields.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule, allowing for the identification of electron-rich and electron-poor regions. The MEP surface is an invaluable tool for predicting the reactive behavior of a molecule.

For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative chlorine and oxygen atoms, as well as the π-systems of the aromatic rings.

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the amine hydrogen.

By identifying these reactive sites, MEP analysis can predict how the molecule will bind to biological targets like proteins or interact with other reagents in a chemical reaction.

Table 2: Predicted Reactive Sites from MEP Analysis for this compound (Note: This table represents a qualitative prediction based on general chemical principles, as specific computational results for this compound were not found in the search.)

| Region | Predicted Electrostatic Potential | Type of Attack Favored |

| Around Chlorine Atom | Negative | Electrophilic |

| Around Oxygen Atom of Methoxy (B1213986) Group | Negative | Electrophilic |

| Aromatic Rings (π-electron clouds) | Negative | Electrophilic |

| Hydrogen on Nitrogen Atom | Positive | Nucleophilic |

| Hydrogens on Aromatic Rings | Positive | Nucleophilic |

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-Chloro-N-(4-methoxybenzyl)aniline serves as a foundational building block for constructing more intricate molecular architectures. Its utility stems from the various reactive sites within its structure, which can be selectively targeted to build chemical complexity.

Nitrogen-containing heterocycles are a critical class of compounds, forming the core structure of many pharmaceuticals and biologically active molecules. nih.gov Aniline (B41778) derivatives are frequently employed as key starting materials for the synthesis of these ring systems.

Research has demonstrated that N-benzyl aniline substrates, particularly those with a p-methoxybenzyl (PMB) protecting group, can be used to prepare 3-substituted oxindoles. orgsyn.org This process involves a cyclization reaction, highlighting the potential of this compound to serve as a precursor for creating such heterocyclic scaffolds. The N-p-methoxybenzyl group is significant in this context, influencing the reaction pathways. orgsyn.org Furthermore, related aniline-derived imines are known intermediates in the synthesis of 2-substituted indoles, another important class of nitrogen heterocycles. The general strategy of using aniline derivatives in multicomponent reactions to produce complex heterocyclic systems like 1,2-dihydroisoquinolin-1-ylphosphonates further underscores the potential of this building block approach. mdpi.com

The strategic placement of functional groups on this compound makes it an important intermediate for synthesizing complex organic molecules. The chloro substituent, for instance, is a versatile handle for introducing further complexity. It can be replaced through nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Moreover, the chloro-substituted aromatic ring can participate in powerful carbon-carbon bond-forming reactions. It is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental methods for creating biaryl compounds and other complex structures. These reactions are pivotal in modern organic synthesis for building molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials.

Synthetic Reactions of this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | The chloro group on the aniline ring is replaced by a nucleophile. | Substituted anilines (e.g., with new amine, thiol, or alkoxide groups). |

| Palladium-Catalyzed Coupling (e.g., Suzuki, Heck) | The chloro group facilitates the formation of new carbon-carbon bonds with other organic molecules. | Biaryl compounds and other complex molecular skeletons. |

| Heterocycle Formation | The aniline nitrogen participates in cyclization reactions to form nitrogen-containing rings. orgsyn.org | Oxindoles, indoles, and other heterocyclic systems. orgsyn.org |

Applications in Ligand Design and Organometallic Chemistry

The field of organometallic chemistry relies heavily on the design of organic molecules, or ligands, that can bind to metal centers and direct their reactivity. The structural elements of this compound make it a promising candidate for developing specialized ligands.

N-containing ligands, particularly those based on N-heterocyclic carbenes (NHCs), are highly valued in catalysis due to their strong sigma-donating properties and steric modularity. mdpi.com These ligands are often synthesized from precursors containing nitrogen atoms, such as aniline derivatives. The synthesis of bidentate NHC ligands, which can chelate to a metal center, often involves the functionalization of an N-arylimidazole. mdpi.com

The this compound structure is well-suited to serve as a scaffold for such ligands. The aniline nitrogen can be incorporated into a heterocyclic ring (like an imidazole), while the aromatic rings offer sites for further modification to fine-tune the steric and electronic properties of the final ligand. Such tailored ligands are crucial for developing highly efficient and selective catalysts for reactions like asymmetric hydrogenation and carbon-carbon coupling. mdpi.com

The development of new ligands is intrinsically linked to the study of their coordination chemistry—how they bind to different metal ions. The nitrogen atom of the aniline moiety in this compound, and potentially the oxygen atom of the methoxy (B1213986) group, can act as donor atoms. This allows the molecule or its derivatives to coordinate with transition metal centers, forming stable organometallic complexes. The study of these complexes is fundamental to understanding their electronic structure, stability, and subsequent potential in catalytic applications.

Contribution to Functional Materials Development

Functional organic materials are designed to have specific electronic, optical, or physical properties. The unique electronic nature of this compound makes it a person of interest in this area.

Research into Schiff-base compounds, which can be synthesized from anilines and aldehydes, has revealed their potential as nonlinear optical (NLO) materials. researchgate.net These materials can alter the properties of light and are used in technologies like lasers and optical data storage. The synthesis of a compound like "4-nitro-4′-methoxy benzylidene aniline" from its constituent aniline and aldehyde demonstrates a pathway to NLO-active materials. researchgate.net By analogy, this compound could be used as a building block to create novel Schiff bases or other conjugated systems. The combination of an electron-donating methoxy group and an electron-withdrawing chloro group can create a "push-pull" electronic effect, which is a common design strategy for enhancing NLO properties.

Furthermore, related aniline derivatives have been utilized in the production of polymers and resins, indicating that this compound could also serve as a monomer or additive in polymer science to impart specific properties to the resulting materials.

Potential Applications in Functional Materials

| Material Class | Potential Role of this compound | Governing Principle |

|---|---|---|

| Nonlinear Optical (NLO) Materials | Precursor for Schiff bases or other conjugated molecules. researchgate.net | The molecule's inherent electronic asymmetry (push-pull system) could lead to materials with high NLO efficiency. |

| Polymers and Resins | Use as a monomer or functional additive. | Incorporation into a polymer backbone can modify properties like thermal stability, conductivity, or solubility. |

Precursor for Fluorescent and Optoelectronic Materials

The molecular architecture of this compound, which combines a halogenated aniline ring with a methoxy-substituted benzyl (B1604629) group, suggests its potential as a precursor for the synthesis of novel fluorescent and optoelectronic materials. While direct studies on the fluorescent properties of this specific compound are not extensively documented in the provided search results, the characteristics of its constituent moieties and related compounds offer insights into its potential applications.

The aniline and benzylamine (B48309) framework is a common feature in various organic molecules investigated for their optical properties. For instance, derivatives of N-benzyl-2-methyl-4-nitroaniline have been studied for their electro-optic effects when doped into nematic liquid crystals. mdpi.com These effects are often attributed to the molecule's ability to influence the dielectric anisotropy of the host material. mdpi.com The presence of the methoxy group (-OCH3) on the benzyl ring in this compound is significant, as methoxy groups are known to be electron-donating and can enhance the fluorescence quantum yield of aromatic systems.

Furthermore, aniline derivatives are frequently used as building blocks for more complex structures with tailored optoelectronic properties. For example, dansyl derivatives of methoxyamine have been synthesized to create fluorescent compounds that can generate free radicals upon oxidation, a process that quenches their fluorescence and has potential applications in sensor technology. mdpi.com The general structure of this compound could serve as a foundational element for synthesizing larger, more conjugated systems, such as Schiff bases or other polymers, which may exhibit enhanced fluorescence or specific electro-optic behaviors. The chloro-substituent on the aniline ring can also be a site for further chemical modification, allowing for the fine-tuning of the molecule's electronic and, consequently, its optical properties.

Integration into Polymer Architectures

This compound holds potential for integration into polymer architectures, primarily through the reactivity of its aniline functional group. Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with a wide range of applications. The incorporation of substituted anilines, such as this compound, into a polyaniline backbone can be a strategy to modify the resulting polymer's properties, such as solubility, processability, and electrochemical behavior.

Research into the copolymerization of aniline with other aniline derivatives, like m-chloroaniline, has shown that the properties of the resulting copolymer can be systematically varied. conicet.gov.ar For instance, the incorporation of chloro-substituted anilines can affect the solubility and conductivity of the polymer. conicet.gov.ar While direct polymerization of this compound is not detailed in the provided results, the presence of the N-benzyl group would likely influence the steric hindrance around the nitrogen atom, affecting polymerization kinetics and the final polymer structure.

Studies on other substituted anilines, such as 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, have demonstrated the synthesis of highly soluble polyaniline derivatives. researchgate.net This suggests that the substituents on the aniline ring play a crucial role in overcoming the processability challenges often associated with pristine polyaniline. researchgate.net The 4-methoxybenzyl group in this compound could potentially enhance the solubility of a resulting polymer in organic solvents. The chloro group, on the other hand, can influence the electronic properties of the polymer chain. There is also research on the copolymerization of aniline with 2,4-dimethoxyaniline (B45885) to form copolymer nanofibers, indicating that methoxy-substituted anilines can be successfully incorporated into polymer nanostructures. researchgate.net

The integration of this compound into polymer architectures could be achieved through either direct polymerization or by grafting it onto other polymer backbones. Its role as a monomer or co-monomer could lead to materials with tailored mechanical, thermal, or conductive properties.

Analytical Methodologies and Environmental Chemical Considerations

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is the cornerstone for separating 2-Chloro-N-(4-methoxybenzyl)aniline from reactants, byproducts, and impurities. The choice of technique depends on the compound's volatility and the analytical objective, from real-time reaction monitoring to final purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound, due to its high resolution and sensitivity. Given the compound's aromatic structure and moderate polarity, reversed-phase HPLC is the most suitable approach. thermofisher.com This method is preferred over gas chromatography for polar and thermolabile compounds like many aniline (B41778) derivatives because it does not require a derivatization step. thermofisher.com

A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of the amine group. sielc.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the aniline and benzyl (B1604629) chromophores exhibit strong absorbance, such as 254 nm. sigmaaldrich.com By comparing the retention time of the main peak in a sample to that of a pure standard, the compound can be identified. The peak's area corresponds to its concentration, allowing for quantitative purity assessment. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 5 µm particle size, 15 cm × 4.6 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on standard practices for aniline homologs. sielc.comsigmaaldrich.comnih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing chloroanilines and their derivatives. uzh.chtandfonline.com While this compound itself may have limited volatility due to its molecular weight and polar amine group, GC analysis is feasible. For many aniline compounds, a derivatization step is employed to increase volatility and thermal stability, though it may not always be necessary. thermofisher.com

In a typical GC-MS analysis, a sample is injected into a heated port to vaporize the compound, which is then carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. tandfonline.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov This method is highly sensitive and specific, making it excellent for identifying trace impurities or degradation products in a sample.

Table 2: Representative GC-MS Method Parameters for Aniline Derivatives

| Parameter | Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen at 1 mL/min |

| Oven Program | Start at 70°C, ramp to 280°C |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table outlines typical conditions used for the analysis of chlorinated anilines, which would be adapted for the specific target compound. tandfonline.comresearchgate.net

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. ijpsr.comnih.gov In the synthesis of this compound from 2-chloroaniline (B154045) and 4-methoxybenzyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate alongside spots of the pure starting materials. youtube.com The plate is then developed in a sealed chamber containing a suitable solvent system, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net The components separate based on their polarity; less polar compounds travel further up the plate. After development, the plate is visualized under UV light. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. When the starting material spot is no longer visible, the reaction is considered complete. youtube.com

Table 3: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Function | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |

|---|---|---|

| 2-Chloroaniline | Reactant | 0.45 |

| 4-Methoxybenzyl Chloride | Reactant | 0.60 |

| This compound | Product | 0.35 |

Rf (Retardation factor) values are illustrative. The product is expected to be more polar than the reactants due to the secondary amine, resulting in a lower Rf value.

Spectroscopic Techniques for Quantitative Determination in Chemical Mixtures

UV-Visible spectrophotometry is a straightforward and effective technique for the quantitative determination of aromatic compounds like this compound in chemical mixtures, provided there are no interfering substances that absorb at the same wavelength. tiu.edu.iq The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of the pure compound at known concentrations. The wavelength of maximum absorbance (λmax) is used to ensure the highest sensitivity. acs.org The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. Derivative spectrophotometry can be employed to resolve overlapping spectra in more complex mixtures. tiu.edu.iq

Table 4: Example of a Calibration Curve Dataset for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.455 |

| 8.0 | 0.603 |

| 10.0 | 0.751 |

This table shows hypothetical data illustrating the linear relationship between concentration and absorbance, which forms the basis for quantitative analysis. tiu.edu.iq

Environmental Chemical Fate and Transformation Pathways (excluding ecotoxicity and biological impact)

Chloroanilines are recognized as significant environmental pollutants due to their widespread use as intermediates in manufacturing and their persistence. nih.govnih.gov Understanding their fate and transformation in the environment is critical. These compounds can enter soil and water systems and undergo various transformation processes. nih.govacs.org

Photodegradation is a key environmental transformation pathway for aniline and its chlorinated derivatives. mdpi.com When exposed to sunlight (UV radiation) in aqueous environments, these compounds can decompose. The mechanism of photodegradation for chloroanilines often involves the generation of highly reactive species, such as hydroxyl radicals (•OH). researchgate.net

For this compound, several photodegradation pathways are plausible. The initial step could involve the reaction with hydroxyl radicals, leading to the formation of an anilinium radical cation. researchgate.net Subsequent reactions could lead to the cleavage of the nitrogen-benzyl bond, yielding 2-chloroaniline and a 4-methoxybenzyl radical. Alternatively, hydroxylation of the aromatic rings could occur, forming various aminophenol derivatives. researchgate.net Further oxidation and transformation can lead to the formation of products like azobenzenes and, ultimately, mineralization into simpler inorganic compounds such as CO₂, H₂O, Cl⁻, and NH₄⁺. mdpi.com The specific products formed depend on environmental conditions such as pH, the presence of photosensitizers, and the wavelength of light. researchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloroaniline |

| 4-Methoxybenzyl chloride |

| Acetonitrile |

| Aniline |

| Azobenzene |

| Benzoquinone |

| Carbon dioxide |

| Chloroanilines |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Hydroxyl radical |

| Methanol |

| N-alkylanilines |

| Phosphoric acid |

| 2-Aminophenol |

| 2-Chlorophenol |

| 4-Aminophenol |

| 4-Chloronitrobenzene |

| 4-Chlorophenol |

| 4,4'-Dichloroazobenzene |

| 3-Hydroxy-4-chloronitrobenzene |

| 4-Hydroxynitrobenzene |

| Phenol |

Chemical Stability in Various Environmental Matrices

A comprehensive review of scientific literature and environmental databases reveals a significant lack of specific research on the chemical stability of This compound in various environmental matrices. To date, no studies have been published that detail the degradation rates, pathways, or half-life of this specific compound in soil, water, or sediment under varying environmental conditions. Consequently, empirical data on its persistence, transformation products, and the influence of factors such as pH, temperature, microbial activity, and photodegradation are not available.

The absence of such fundamental data precludes a detailed assessment of the environmental fate and persistence of this compound. Understanding the stability of a chemical in different environmental compartments is crucial for evaluating its potential for transport, bioaccumulation, and long-term ecological impact.

While general assumptions about the stability of this compound could be inferred from the behavior of its constituent functional groups—a chloroaniline moiety and a methoxybenzyl group—such extrapolations would be purely speculative and would not meet the standard of scientific accuracy without direct experimental evidence for the molecule as a whole. For instance, chloroanilines are known to be subject to microbial degradation in soil, though rates can be slow, leading to their persistence. cabidigitallibrary.orgnih.gov Similarly, the methoxy (B1213986) group on the benzyl ring might influence its susceptibility to microbial or photochemical degradation processes. nih.gov However, the interactions between these functional groups within the single molecule of this compound could lead to unique stability characteristics that cannot be reliably predicted.

Further research, including laboratory-based degradation studies (e.g., hydrolysis, photolysis, and biodegradation in soil and water) and field investigations, is necessary to determine the chemical stability and environmental behavior of this compound. Without such studies, a scientifically robust account of its stability in environmental matrices cannot be provided.

Future Directions and Emerging Research Perspectives

Unexplored Reactivity and Transformations

The unique combination of a chloroaniline and a methoxybenzylamine moiety within one molecule opens avenues for investigating unexplored reactivity patterns. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro-substituent, as well as the reactive N-H bond and benzylic C-H bonds, suggests several areas for future study.

Research could focus on selective activation of specific bonds within the molecule. For instance, transition-metal-free methods for the enantioselective synthesis of α,α-diarylmethylamines have been developed by lithiating N-aryl-N-benzyl-N-isopropyl ureas, which then undergo intramolecular nucleophilic aromatic substitution. bris.ac.uk Applying a similar strategy to derivatives of 2-Chloro-N-(4-methoxybenzyl)aniline could lead to novel, stereocontrolled molecular architectures.

Further areas of exploration include:

Photochemical Transformations: The phototransformation of 2-chloroaniline (B154045) in aqueous solutions has been reported, indicating that the chloroaniline portion of the molecule is susceptible to photochemical reactions. nih.gov The presence of the N-benzyl group could lead to unique photochemical cyclization or rearrangement products.

Oxidative Coupling Reactions: Aniline (B41778) derivatives are known to undergo oxidative coupling. For example, some chloroanilines can be transformed into their corresponding azo compounds, a reaction catalyzed by peroxidases. nih.gov Investigating the oxidative coupling of this compound could yield novel dimeric or polymeric materials with interesting electronic properties.

C-N Bond Activation: The N-benzylaniline skeleton is a key structural motif. Research into the catalytic cleavage and functionalization of the C-N bonds could provide new synthetic routes to other valuable chemical intermediates.

Nitrenium Ion Chemistry: The generation of aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors has been described as a method to form reactive intermediates. rsc.org Converting this compound into a suitable precursor could allow for the study of its corresponding nitrenium ion reactivity, potentially leading to novel intramolecular cyclization or intermolecular addition products.

A summary of potential reaction pathways is presented in Table 1.

Table 1: Potential Unexplored Reaction Pathways for this compound

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|

| Photochemical Rearrangement | UV irradiation, various solvents | Novel heterocyclic structures |

| Oxidative Coupling | Oxidizing agents (e.g., peroxidases, metal catalysts) | Dimeric or polymeric structures |

| C-N Bond Activation | Transition metal catalysts | Functionalized anilines and benzyl (B1604629) derivatives |

| Nitrenium Ion Formation | Diazotization, acid catalysis | Intramolecular cyclization products |

Integration with Automated Synthesis and Machine Learning in Chemical Research

The exploration of derivatives of this compound can be significantly accelerated by integrating automated synthesis and machine learning (ML). Automated platforms can perform high-throughput experiments to screen various reaction conditions and substrates, while ML algorithms can analyze the resulting data to predict optimal conditions and even suggest novel reactions. mdpi.com

A typical workflow could involve:

Automated Reaction Screening: An automated synthesis platform, such as the Unchained Big Kahuna, could be programmed to perform a matrix of experiments, varying catalysts, solvents, bases, and temperatures for a specific transformation, such as a cross-coupling reaction to modify the chloro-substituent. nih.gov

Data Analysis and Model Training: The reaction outcomes (e.g., yield, purity) would be analyzed automatically, for instance by HPLC. nih.gov This data would then be used to train ML models, such as random forests or neural networks, to correlate reaction parameters with outcomes. nd.edu

Predictive Optimization: The trained ML model could then predict the conditions most likely to maximize the yield for a new derivative or even suggest novel combinations of reactants that have a high probability of success. mdpi.com

Large language models (LLMs) are also emerging as powerful tools in this domain, capable of extracting synthesis procedures from the literature and translating them into executable instructions for robotic platforms. nih.gov This end-to-end automation can dramatically reduce the time required for developing new synthetic routes.

Rational Design of Derivatives with Tailored Chemical Properties

The structure of this compound allows for systematic modification to fine-tune its chemical properties. The principles of rational design, often applied in medicinal chemistry, can be adapted to create derivatives with specific characteristics for materials science or catalysis. rsc.orgnih.gov

Key modification sites include:

The Chloroaniline Ring: The position and nature of the halogen can be varied to alter the electronic properties and reactivity of the ring. Replacing chlorine with bromine or iodine could facilitate different types of cross-coupling reactions. Adding further substituents could sterically influence the molecule's conformation.

The Methoxybenzyl Ring: The methoxy group's position (ortho, meta, or para) and the potential addition of other substituents would modulate the electron density of the benzyl ring and influence its role in any electronic interactions.

The Amine Linker: The N-H proton can be replaced with various alkyl or aryl groups, which would alter the steric environment around the nitrogen and its basicity. iucr.org

The goal would be to create a library of derivatives with systematically varied properties, as summarized in Table 2. For example, designing derivatives with specific lipophilicity can be guided by in silico predictions and experimental methods like RP-TLC. nih.gov